Dodecyl ethyl sulfate

Description

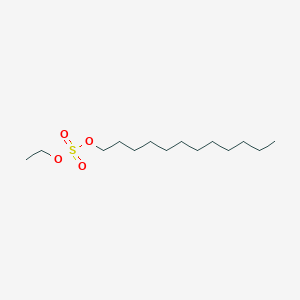

Dodecyl ethyl sulfate (DES), also known as ethyl lauryl sulfate (CAS 50514-02-8), is an anionic surfactant with the chemical formula C₁₄H₃₀O₄S . Structurally, it consists of a dodecyl (C12) hydrocarbon chain linked to a sulfate group esterified with an ethyl group. Unlike sodium dodecyl sulfate (SDS), where the sulfate group is bound to a sodium ion, DES features an ethyl ester moiety. This structural difference imparts distinct physicochemical properties, such as altered solubility, micellization behavior, and crystallization kinetics, which influence its applications in detergents, emulsifiers, and industrial processes .

Properties

IUPAC Name |

dodecyl ethyl sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O4S/c1-3-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17-4-2/h3-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBGCKSWASPHPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50964744 | |

| Record name | Dodecyl ethyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50514-02-8 | |

| Record name | Sulfuric acid, dodecyl ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050514028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl ethyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyl ethyl sulfate can be synthesized through the sulfation of dodecyl alcohol with sulfur trioxide or chlorosulfonic acid, followed by neutralization with an appropriate base such as sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes where dodecyl alcohol is reacted with sulfur trioxide in a falling film reactor. The resulting intermediate is then neutralized with sodium hydroxide to produce the final product. This method allows for large-scale production with high efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Dodecyl ethyl sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like hydroxide ions or amines are often employed.

Major Products

Oxidation: Sulfonic acids and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted alkyl sulfates depending on the nucleophile used.

Scientific Research Applications

Dodecyl ethyl sulfate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and micelle formation.

Biology: Employed in cell lysis and protein extraction protocols due to its ability to disrupt cell membranes.

Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in the formulation of cleaning products, personal care items, and as an additive in various industrial processes.

Mechanism of Action

The primary mechanism of action of dodecyl ethyl sulfate is its ability to reduce surface tension and disrupt lipid membranes. This is achieved through the interaction of its hydrophobic dodecyl chain with lipid bilayers, leading to membrane destabilization and increased permeability. The sulfate group provides the hydrophilic property, allowing the compound to interact with water and other polar substances.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium Dodecyl Sulfate (SDS)

Structural Differences : SDS (C₁₂H₂₅OSO₃⁻Na⁺) has a sodium counterion, whereas DES replaces the sodium with an ethyl ester group.

Physicochemical Properties :

- Micellization : SDS forms micelles in aqueous solutions with a critical micelle concentration (CMC) of ~8 mM. DES’s micellization is influenced by its ethyl group, which may reduce polarity and increase hydrophobic interactions. Studies on SDS with ethyl-containing solvents (e.g., diethyl sulfoxide, DESO) show altered micelle stability due to ethyl group interactions with hydrocarbon chains .

- Crystallization : SDS forms octagonal crystals in water. Additives like Li⁺ or K⁺ modify crystal morphology (e.g., LiDS retains octagonal shapes with truncations, while KDS forms hexagons) . DES’s crystallization behavior is less studied but likely differs due to its ethyl ester’s steric effects.

Applications : SDS is widely used in electrophoresis, detergents, and protein denaturation. DES’s ethyl group may enhance organic solvent compatibility, making it suitable for niche applications like organic synthesis or controlled-release formulations .

Lithium Dodecyl Sulfate (LiDS)

Structural Differences : LiDS (C₁₂H₂₅OSO₃⁻Li⁺) substitutes SDS’s sodium with lithium.

Physicochemical Properties :

- Solubility : LiDS has higher solubility in cold water compared to SDS, making it preferable for low-temperature electrophoresis .

- Crystallization : LiDS forms crystals similar to SDS but with truncated edges, as observed in 20% SDS solutions with 1% LiDS. Residual Li⁺ in the supernatant after crystallization suggests partial integration into the crystal lattice .

Applications : LiDS is used in specialized electrophoresis and chromatography where low-temperature stability is critical .

Diethanolamine Dodecyl Sulfate

Structural Differences: This compound pairs the dodecyl sulfate anion with diethanolamine (C₁₂H₂₅OSO₃⁻·HN(CH₂CH₂OH)₂). Properties: The diethanolamine counterion introduces hydroxyl groups, enhancing water solubility and pH sensitivity. This contrasts with DES’s ethyl ester, which reduces polarity. Applications: Used in cosmetics and personal care products for its mildness and foaming properties .

Key Research Findings and Data

Crystallization Kinetics and Morphology

| Compound | Crystal Morphology (20% Solution) | Induction Time (min) | Metastable Zone Width (ΔT, °C) |

|---|---|---|---|

| SDS (Reference) | Octagonal plates | 15–20 | 8.5 |

| LiDS | Truncated octagons | 25–30 | 7.2 |

| KDS | Hexagonal plates | 10–15 | 4.6 |

| DES (Theorized) | Elliptical or needle-like | N/A | N/A |

- Insights : Additives like K⁺ reduce induction time and metastable zone width, accelerating crystallization. DES’s ethyl group may similarly alter nucleation kinetics .

Thermal Behavior

- SDS : Melting point ~206°C. Additives like Sr(II)DS lower the metastable zone width by 5.3°C, easing crystallization .

- DES : Expected to have a lower melting point due to the ethyl ester’s weaker ionic interaction compared to SDS’s sodium counterion.

Micellization in Solvents

- SDS in DESO : DESO’s ethyl groups interact with SDS’s hydrocarbon chains, reducing micelle stability at low DESO concentrations. This suggests DES itself may form less stable micelles in polar solvents .

Q & A

Q. What experimental methods are recommended for synthesizing dodecyl ethyl sulfate with high purity?

- Methodological Answer : this compound can be synthesized via metathesis reactions. For example, bromide anions in precursor compounds (e.g., bisimidazolium salts) are exchanged with dodecyl sulfate ions using sodium dodecyl sulfate (SDS) under controlled conditions. Purification involves precipitation with ethyl ether and recrystallization from dichloromethane/ethyl ether mixtures . Rigorous characterization using elemental analysis (C, H, N), IR spectroscopy, and NMR (¹H, ¹³C) is critical to confirm structural integrity and purity.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Avoid long-term storage due to potential degradation, which may increase hazard risks. Store in airtight containers at controlled room temperature (20–25°C), away from oxidizers .

- Handling : Use PPE (nitrile gloves, safety goggles, lab coats) and work in fume hoods. Conduct regular stability checks via FT-IR or HPLC to detect decomposition byproducts (e.g., sulfonic acids) .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

- Methodological Answer :

- Conductivity Titration : Effective for estimating critical micelle concentration (CMC) and counterion binding parameters. Use Debye-Hückel-Onsager conductivity theory to model data .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) or LC-MS for high sensitivity. Calibrate using certified reference standards .

Q. How does this compound interact with polymers in formulation studies?

- Methodological Answer : In emulsion systems (e.g., O/W formulations), this compound acts as a co-surfactant with nonionic agents (e.g., Tween-80). Optimize ratios via orthogonal experimental designs (e.g., L25(5⁶)) to balance viscosity, stability, and surfactant efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in micellization data for this compound under varying salinity and temperature?

- Methodological Answer :

- Data Normalization : Account for ionic strength effects using the Extended Debye-Hückel equation.

- Parameter Estimation : Fit conductivity models (mass action thermodynamics) to experimental data using inverse problem-solving algorithms. Validate with independent techniques like static light scattering for aggregation numbers .

Q. What strategies minimize interference from this compound in proteomic workflows (e.g., SDS-PAGE)?

- Methodological Answer :

- Precipitation : Add potassium chloride (2–3% w/v) to precipitate SDS-protein complexes, followed by centrifugation at 15,000 × g for 20 min.

- Chromatographic Removal : Use size-exclusion chromatography (SEC) with Sephadex G-25 columns to separate surfactants from proteins .

Q. How do structural modifications (e.g., alkyl chain length) impact the CMC and biodegradability of this compound derivatives?

- Methodological Answer :

- Synthesis : Prepare analogs (e.g., decyl or tetradecyl ethyl sulfate) via analogous sulfation reactions.

- Testing : Compare CMC via conductometry and biodegradability via OECD 301F (Closed Bottle Test). Longer alkyl chains typically reduce CMC but increase persistence in aquatic systems .

Q. What advanced characterization methods validate the phase behavior of this compound in lyotropic liquid crystals?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.